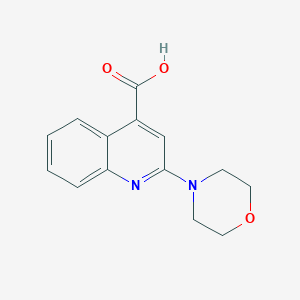

2-Morpholin-4-yl-quinoline-4-carboxylic acid

CAS No.: 449764-66-3

Cat. No.: VC5453641

Molecular Formula: C14H14N2O3

Molecular Weight: 258.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 449764-66-3 |

|---|---|

| Molecular Formula | C14H14N2O3 |

| Molecular Weight | 258.277 |

| IUPAC Name | 2-morpholin-4-ylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H14N2O3/c17-14(18)11-9-13(16-5-7-19-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,17,18) |

| Standard InChI Key | SXKAHOLXYICUEG-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Introduction

Synthesis and Catalytic Optimization

Catalytic Synthesis Using Magnetic Nanoparticles

The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives, including structural analogs of 2-morpholin-4-yl-quinoline-4-carboxylic acid, has been optimized using Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a catalyst . This ionically tagged magnetic nanoparticle facilitates a one-pot, three-component reaction involving aldehydes, pyruvic acid, and aryl amines under solvent-free conditions. Key reaction parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst loading | 10 mg | 92 |

| Temperature | 80°C | 92 |

| Solvent | Solvent-free | 92 |

| Reaction time | 30–60 minutes | 85–92 |

The catalyst’s magnetic properties enable efficient recovery and reuse for up to five cycles without significant loss of activity . This method offers advantages over traditional approaches, such as reduced environmental impact and higher purity.

Mechanistic Insights

The reaction proceeds via an anomeric-based oxidation mechanism, where the catalyst promotes cyclocondensation of the aldehyde and pyruvic acid, followed by amine incorporation and dehydrogenation . The morpholine group is introduced through post-synthetic modifications, such as nucleophilic substitution of halogenated intermediates.

Chemical and Physicochemical Properties

Structural Features

The quinoline core provides a planar aromatic system, while the morpholine substituent introduces a polar, cyclic tertiary amine. This combination enhances solubility in polar aprotic solvents (e.g., DMSO, ethanol) and influences intermolecular interactions, such as hydrogen bonding and π-stacking .

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C. Its carboxylic acid group participates in salt formation and esterification, enabling derivatization for enhanced bioavailability .

Applications in Drug Development and Material Science

Pharmaceutical Intermediate

The compound serves as a key intermediate for synthesizing:

-

Antimicrobial agents: Analogues with halogen substituents show activity against Gram-positive pathogens .

-

Anticancer drugs: Quinoline derivatives inhibit topoisomerase II, a target in leukemia therapy .

Catalytic and Material Applications

The Fe₃O₄-based catalytic system used in its synthesis has broader applications in green chemistry, enabling efficient preparation of heterocyclic compounds for optoelectronic materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume